2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many researchers. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .Scientific Research Applications
Anti-Inflammatory Applications
The compound is structurally similar to Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis . The mechanism of action of Naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Applications
Indole derivatives, including those similar to the compound , have shown antiviral activity. For example, Ethyl 1H-indole-3-carboxylates showed anti-viral activity in Huh-7.5 cells .
Treatment of Cancer Cells
Indole derivatives have attracted increasing attention in recent years for their potential as biologically active compounds in the treatment of cancer cells .
Treatment of Microbial Infections
In addition to their potential use in cancer treatment, indole derivatives have also been studied for their effectiveness against various types of microbial infections .
Treatment of Various Disorders
Indole derivatives have been studied for their potential use in treating various disorders in the human body .
Antioxidant Properties
While not directly related to the compound , similar indole derivatives have been synthesized and studied for their antioxidant properties .
Mechanism of Action
Target of Action
Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate, a derivative of indole, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of white blood cells, which are essential for the body’s immune response.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate may interact with its targets, such as interleukin-2, leading to changes in the function of these targets.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate and their downstream effects would depend on the specific targets of this compound.
Result of Action
The molecular and cellular effects of Methyl 2-(2-(1H-indol-3-yl)ethyl)-6-methoxybenzoate’s action would depend on its specific targets and the pathways it affects. Given its potential antiviral, anti-inflammatory, and anticancer activities among others , it could lead to a variety of cellular responses.
properties
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-9,12,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXVIMZZSZGQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester |
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